N-Methoxycarbonyl-L-tert-leucine

Catalog No.
S9098783
CAS No.
M.F
C8H15NO4
M. Wt
189.21 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methoxycarbonyl-L-tert-leucine

Product Name

N-Methoxycarbonyl-L-tert-leucine

IUPAC Name

2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C8H15NO4/c1-8(2,3)5(6(10)11)9-7(12)13-4/h5H,1-4H3,(H,9,12)(H,10,11)

InChI Key

NWPRXAIYBULIEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OC

N-Methoxycarbonyl-L-tert-leucine is an organic compound classified as an amino acid derivative. It features a methoxycarbonyl group attached to the amino group of L-tert-leucine, which is a branched-chain amino acid. The molecular formula for N-Methoxycarbonyl-L-tert-leucine is C8H15NO4C_8H_{15}NO_4, and it has a molecular weight of approximately 189.21 g/mol. This compound is characterized by its white to off-white crystalline form and is soluble in solvents like ethyl acetate and methanol .

  • Oxidation: The compound can be oxidized to yield corresponding oxo derivatives, typically using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The methoxycarbonyl group can be reduced to a hydroxyl group, employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can engage in substitution reactions with electrophiles, leading to the formation of substituted derivatives under basic conditions .

N-Methoxycarbonyl-L-tert-leucine exhibits biological activity relevant to metabolic pathways. It acts as a substrate for enzymes involved in amino acid metabolism, potentially leading to biologically active metabolites. Its interactions with specific receptors or transporters may modulate cellular processes, making it a subject of interest in biochemical research .

The synthesis of N-Methoxycarbonyl-L-tert-leucine typically involves the following steps:

  • Starting Materials: The process begins with 3,3-dimethylbutanoic acid and methoxycarbonyl chloride.
  • Formation of Intermediate: These starting materials react in the presence of a base (e.g., triethylamine) to form a methoxycarbonyl derivative.
  • Amination: This intermediate undergoes amination with ammonia or an amine source to introduce the amino group, resulting in the final compound .

An alternative method involves resolving 2-methoxy-acylamino-3,3-dimethylbutyric acid with an amine compound to form diastereomeric amine salts, which are then separated and treated with acid to yield N-Methoxycarbonyl-L-tert-leucine .

N-Methoxycarbonyl-L-tert-leucine has several applications across various fields:

  • Chemistry: It serves as a building block in organic synthesis and as a precursor for more complex molecules.
  • Biology: The compound is studied for its potential roles in metabolic pathways and enzyme interactions.
  • Medicine: It is investigated for therapeutic properties and as a lead compound in drug development, particularly in synthesizing HIV protease inhibitors like Atazanavir .
  • Industry: Used in the production of specialty chemicals and pharmaceuticals .

Research on N-Methoxycarbonyl-L-tert-leucine has focused on its interactions with enzymes and receptors involved in metabolic processes. These studies aim to elucidate its role within biological systems and its potential therapeutic applications. Its ability to modulate enzyme activity makes it significant for further exploration in drug development contexts .

Several compounds share structural similarities with N-Methoxycarbonyl-L-tert-leucine, including:

  • 2-((Methoxycarbonyl)amino)-3-methylbutanoic acid
  • 2-((Methoxycarbonyl)amino)-3,3-dimethylpentanoic acid
  • 2-((Methoxycarbonyl)amino)-3,3-dimethylhexanoic acid

Uniqueness

N-Methoxycarbonyl-L-tert-leucine stands out due to its specific structural features, such as the methoxycarbonyl group and the dimethylbutanoic acid backbone. These characteristics impart distinct chemical and biological properties that enhance its utility in various applications compared to other similar compounds .

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

189.10010796 g/mol

Monoisotopic Mass

189.10010796 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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